Furaneol

説明

Furaneol has been reported in Durio zibethinus, Capsicum annuum, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to compound with no isomeric designation

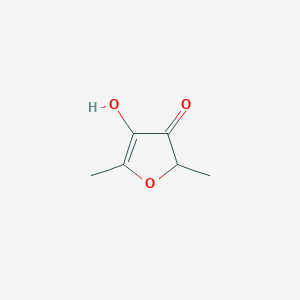

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVXBDKKUCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041517 | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.3 (Air = 1) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.008 mm Hg at 25 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder, Colorless crystals | |

CAS No. |

3658-77-3 | |

| Record name | Furaneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLHYDROXY FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77-79 °C, 77 - 78 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural sources and occurrence of Furaneol in fruits

An In-depth Technical Guide to Furaneol in Fruits: Natural Sources, Biosynthesis, and Quantification

Introduction

This compound, formally known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal organic compound that significantly influences the sensory profile of numerous fruits.[1][2] Possessing a characteristic sweet, caramel-like aroma at high concentrations and a distinct strawberry-like note when diluted, it is considered a key flavor compound in fruits such as strawberries, pineapples, and tomatoes.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, its biosynthetic origins, and the detailed analytical methodologies employed for its extraction and quantification. The information is tailored for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound and its derivatives, such as its methyl ether (mesifurane or DMMF) and various glucosides, are naturally present in a wide array of fruits.[1][5] The concentration of this compound can vary significantly depending on the fruit species, cultivar, and ripeness stage.[2][6] For instance, its accumulation in strawberries has been observed to increase dramatically during ripening.[2] The quantitative data from various studies are summarized below for comparative analysis.

Table 1: Concentration of this compound in Various Fruits

| Fruit | Cultivar(s) | Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Strawberry | Various | 1,663 - 4,852 | Derivatization-SPME-GC-MS | [7][8] |

| Strawberry | 'Totem', 'Pinnacle' | > 13,000 | SPE-GC-MS | [6][9] |

| Tomato | Various | 95 - 173 | Derivatization-SPME-GC-MS | [7][8] |

| Tomato | Home-grown (summer) | 660 - 1,100 | Dynamic Headspace-GC | [4] |

| Tomato | Supermarket (ethylene-ripened) | 38 - 180 | Dynamic Headspace-GC | [4] |

| Pineapple | 'Tainong No. 4' | 76.47 | HS-SPME-GC-MS | [10] |

| Raspberry | Various | 800 - 1,100 | SPE-GC-MS | [6] |

| Blackberry | 'Marion' | ~5x more than 'Black Diamond' | SPE-GC-MS | [6] |

Biosynthesis of this compound

In plants, this compound is synthesized via a series of enzymatic steps, distinguishing it from its formation through the Maillard reaction during thermal processing.[1][5] Studies, particularly in strawberries, have identified D-fructose-6-phosphate as a key precursor.[11][12] The pathway involves the transformation of this sugar phosphate into key intermediates. While the complete pathway is complex, a crucial step involves the reduction of a highly reactive enone intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), by a quinone oxidoreductase (in Fragaria x ananassa, FaQR) and an enone oxidoreductase (FaEO) to yield this compound.[5][13]

Analytical Methodologies

The quantification of this compound in fruit matrices presents analytical challenges due to its high polarity and thermal instability, which can complicate direct analysis by gas chromatography (GC).[7][8] To overcome these issues, specific extraction and analytical protocols have been developed. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds in fruits, including this compound.[14][15]

Representative Experimental Protocol: Derivatization-HS-SPME-GC-MS

This protocol is based on a method developed for robust quantification, which involves a derivatization step to improve the analyte's stability and chromatographic behavior.[7][8]

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit sample (e.g., 5 g) in a blender.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl or CaCl₂) to enhance the release of volatile compounds into the headspace.

-

Add an appropriate internal standard for quantification.

2. Derivatization:

-

To address this compound's polarity, a derivatization step is performed. Add a basic solution and pentafluorobenzyl bromide (PFBBr) to the vial.[7][8]

-

Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) for a specific time to allow the reaction to complete. This reaction converts the polar hydroxyl group of this compound into a less polar, more stable PFB-ether derivative.[8]

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heated agitator (e.g., 60°C for 15 minutes) for equilibration.[16]

-

Expose a SPME fiber to the headspace of the sample. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[16]

-

Allow the fiber to absorb the volatile compounds for a defined period (e.g., 15-30 minutes).[16]

4. GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.[17]

-

Separation: Use a capillary column suitable for flavor compounds, such as a DB-5ms (60 m x 0.25 mm, 1 µm film thickness).[17]

-

GC Oven Program: A typical temperature program starts at a low temperature (e.g., 35°C, hold for 2 min), then ramps up (e.g., at 5°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[17]

-

Detection: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification. Identification is confirmed by comparing mass spectra and retention times with those of an authentic standard.

Conclusion

This compound is a critical contributor to the desirable aroma of many fruits, with its concentration being highly dependent on the fruit type and maturity. Its biosynthesis from sugar precursors highlights the complex metabolic pathways within plant tissues. The analysis of this compound requires specialized protocols, such as derivatization combined with HS-SPME-GC-MS, to overcome its inherent chemical instability and polarity. The methodologies and data presented in this guide offer a robust framework for researchers engaged in flavor chemistry, food quality assessment, and the development of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 3658-77-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry [agris.fao.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS [ideas.repec.org]

- 17. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

Chemical and physical properties of Furaneol for analytical chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in a wide variety of fruits and processed foods. This document details its analytical characterization, including established experimental protocols for its quantification and the pathways of its formation.

Core Chemical and Physical Properties

This compound, also known as strawberry furanone, is a heterocyclic organic compound that contributes a characteristic sweet, fruity, and caramel-like aroma. Its physical and chemical properties are crucial for developing analytical methods for its detection and quantification in various matrices.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| CAS Number | 3658-77-3 | [1][2] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 73-77 °C | [2][4][5] |

| Boiling Point | 188 - 216 °C | [1][4][6] |

| Solubility | Soluble in water, ethanol, and oil. Water solubility: 0.315 g/mL at 25 °C, 176 g/L at 20 °C. | [1][2][6][7] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [1][5][6] |

| pKa | 8.56 at 20 °C | [1][6] |

| logP (Octanol/Water Partition Coefficient) | 0.95 at 20 °C | [1] |

Spectroscopic and Chromatographic Data

| Property | Value | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.451, 2.262, 4.508 | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 13.55, 16.42, 80.22, 134.08, 175.14, 198.95 | [8] |

| Mass Spectrum (GC-MS, EI) | Major m/z peaks: 128, 43, 57, 29, 55 | [1] |

| Kovats Retention Index (non-polar column) | 1068, 1075, 1078 | [1] |

| Kovats Retention Index (polar column, DB-Wax) | 2039 | [9] |

Analytical Methodologies

The quantification of this compound in complex matrices such as food and beverages presents analytical challenges due to its polarity and potential for thermal degradation. Several methods have been developed to overcome these challenges, primarily involving gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Due to this compound's polarity, direct injection can be challenging, often necessitating sample preparation steps such as extraction and derivatization.

Experimental Protocol: Solid-Phase Microextraction (SPME) with Derivatization followed by GC-MS

This method is suitable for the analysis of this compound in aqueous samples like fruit juices.[1][2]

-

Sample Preparation and Derivatization:

-

To a 10 mL sample of fruit juice, add a suitable internal standard.

-

Adjust the sample to a basic pH.

-

Add pentafluorobenzyl bromide (PFBBr) as a derivatizing agent. This reaction converts the polar hydroxyl group of this compound into a less polar, more volatile ether, making it more amenable to GC analysis.[1][2]

-

Heat the mixture at an elevated temperature to facilitate the derivatization reaction.[1][2]

-

-

Solid-Phase Microextraction (SPME):

-

Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the heated sample vial.

-

Allow the derivatized this compound to partition onto the fiber for a defined period.

-

-

GC-MS Analysis:

-

Injector: Thermally desorb the analyte from the SPME fiber in the hot GC inlet.

-

Column: Use a capillary column suitable for flavor analysis, such as a CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm).[6]

-

Oven Program: A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 200°C and holds for 5 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.5 mL/min).[6]

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound. The specific ions for underivatized this compound are m/z 43, 57, and 128.[6]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers an alternative to GC, avoiding the need for high temperatures that can potentially degrade this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is applicable for the analysis of this compound and its derivatives in strawberries.[10]

-

Sample Extraction:

-

Homogenize the strawberry sample with water.

-

Centrifuge the homogenate to separate the solid and liquid phases.

-

Filter the supernatant before injection.

-

-

HPLC Analysis:

Formation and Biosynthesis Pathways

This compound is formed through both enzymatic and non-enzymatic pathways, primarily the Maillard reaction in processed foods and biosynthetic pathways in fruits like strawberries.

Maillard Reaction Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide range of flavor and color compounds, including this compound.[11][12]

Caption: General pathway for this compound formation via the Maillard reaction.

Biosynthesis Pathway in Strawberry

In strawberries, this compound is synthesized enzymatically from fructose-1,6-diphosphate. A key enzyme in this pathway is the Fragaria x ananassa enone oxidoreductase (FaEO), formerly known as quinone oxidoreductase (FaQR).[6][8][11]

Caption: Biosynthetic pathway of this compound and its derivatives in strawberries.

Biological Activity and Significance

Recent studies have highlighted several biological activities of this compound beyond its role as a flavor compound. It has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2][13][14] Furthermore, this compound has been identified as a specific agonist for the human odorant receptor OR5M3, providing insight into the molecular basis of its aroma perception.[7][15] Its formation and presence are therefore of significant interest not only in food science for flavor chemistry but also in the context of food's impact on human health.

References

- 1. This compound: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]

- 2. 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone | 10230-62-3 | Benchchem [benchchem.com]

- 3. Unlocking the Flavor Potential of this compound: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]

- 4. imreblank.ch [imreblank.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Food Furanones this compound and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Levels of this compound in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Sweet Scent of Discovery: A Technical Guide to Furaneol

An In-depth Exploration of the Discovery, History, and Analysis of a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals.

Furaneol, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a potent and highly valued flavor compound. Its characteristic sweet, caramel-like, and fruity aroma, often reminiscent of strawberries and pineapple, has made it a cornerstone of the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and natural occurrence of this compound, with a focus on the detailed experimental methodologies used in its study.

Discovery and Historical Perspective

The journey of this compound's discovery began in the mid-20th century, with initial identification as a product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.

-

1960: this compound was first reported as a product of the Maillard reaction, or non-enzymatic browning.[1] This discovery laid the groundwork for understanding its formation in cooked and processed foods.

-

1965: The compound was subsequently identified as a natural constituent of pineapple, marking its first discovery in a natural food source.[1] This finding expanded the significance of this compound beyond thermally processed foods to the realm of natural fruit aromas.

The registered trademark "this compound®" has been protected by Firmenich SA since October 31, 1973.[2]

Chemical and Physicochemical Properties

This compound is a white to pale yellow crystalline solid with a distinct and powerful aroma. Its chemical structure and properties are key to its function as a flavorant and its behavior in various food matrices.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [3] |

| Other Names | Strawberry furanone, Pineapple ketone, Alletone | [3] |

| CAS Number | 3658-77-3 | [2] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| Melting Point | 73-77 °C | [3] |

| Boiling Point | 230 °C | [2] |

| Solubility in Water | 0.315 g/mL (at 25°C) | [4] |

| logP | 0.95 | [2] |

| pKa | 8.56 (at 20°C) | [4] |

| Flavor Threshold in Water | 0.04 mg/kg | [5] |

| Odor Threshold in Air | 1 - 4 ppb | [6] |

Natural Occurrence and Biosynthesis

This compound is a significant contributor to the aroma of a wide variety of fruits and is also formed during the processing of many foods.

Natural Sources

This compound has been identified in numerous fruits, where its concentration can vary significantly depending on the cultivar and ripeness.

| Food Source | Concentration Range | Reference |

| Strawberries | 1663 to 4852 µg/kg | [4] |

| Pineapple | Key odorant | [1] |

| Tomato | 95 to 173 µg/kg | [4] |

| Raspberry | Present | [1] |

| Buckwheat | Important component of the odor | [3] |

Biosynthesis

In plants, this compound is synthesized via a series of enzymatic steps, with D-fructose-1,6-diphosphate identified as a key precursor.[1][7] This biological pathway is distinct from its formation through the Maillard reaction during heating. Radiotracer studies have been instrumental in elucidating this pathway, showing the incorporation of labeled precursors into the this compound molecule.

Chemical Synthesis

Several synthetic routes to this compound have been developed to meet the industrial demand for this high-value flavor compound. These methods often involve multi-step processes starting from readily available precursors.

Synthesis from Rhamnose

One of the earlier methods for this compound synthesis involves the reaction of rhamnose with an organic secondary amine, such as piperidine acetate, in a suitable solvent under heating.

Experimental Protocol:

-

Reactants: L-rhamnose, piperidine acetate.

-

Solvent: Acetic acid or ethanol.

-

Procedure:

-

Dissolve L-rhamnose in the chosen solvent.

-

Add piperidine acetate to the solution.

-

Heat the reaction mixture.

-

Monitor the reaction progress.

-

Upon completion, cool the mixture and induce crystallization.

-

Separate the crystalline this compound and purify by recrystallization.

-

Synthesis from 2,5-Hexynediol

A common industrial synthesis involves the ethylation of acetaldehyde to produce 2,5-hexynediol, followed by ozonolysis and cyclization.[2]

Experimental Protocol:

-

Ethylation of Acetaldehyde: React acetaldehyde with an ethylating agent to form 2,5-hexynediol.

-

Ozonolysis: Subject the 2,5-hexynediol to ozonolysis to yield hexane-2,5-diol-3,4-dione.

-

Cyclization: Treat the resulting dione with an acid catalyst to induce cyclization and form this compound.

Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for quality control and research purposes. Due to its polarity and potential for thermal degradation, specialized analytical techniques are often employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

-

Extraction:

-

Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.[4]

-

Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice.

-

Extraction Time and Temperature: These parameters need to be optimized for the specific matrix.

-

-

Liquid-Liquid Extraction: Using a suitable organic solvent to extract this compound from the sample matrix.

-

-

GC-MS Parameters:

-

Column: A polar capillary column is often preferred for better separation of polar compounds like this compound.

-

Injector Temperature: Typically set to a temperature that ensures efficient volatilization without causing thermal degradation.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

References

- 1. imreblank.ch [imreblank.ch]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Stable Isotope Ratio Analysis Explaining the Bioformation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone in Plants by a Biological Maillard Reaction | Semantic Scholar [semanticscholar.org]

- 5. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]

The Maillard Reaction's Contribution to Furaneol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furaneol®, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical flavor compound responsible for the characteristic sweet, caramel-like aroma in a vast array of thermally processed foods and fruits like strawberries and pineapples.[1][2][3][4] Its formation is intricately linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[2][5] Understanding the specific pathways leading to this compound is crucial for controlling and optimizing flavor profiles in food production and for identifying potential applications in other fields. This technical guide provides an in-depth exploration of the core Maillard reaction pathways that generate this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Maillard Reaction Pathways to this compound

The formation of this compound through the Maillard reaction is not a single, linear process but rather a network of interconnected pathways dependent on the specific precursors (sugars and amino acids), pH, temperature, and water activity.[6][7][8] The primary routes involve hexose and pentose sugars as starting materials.

Pathway from Hexose Sugars

The classical pathway to this compound starts with a hexose sugar (like glucose or fructose) and an amino acid.[9] A key sequence of events involves the formation of an Amadori compound, which then undergoes enolization and fragmentation.[1][8]

A major route from glucose involves its cleavage into smaller fragments like acetol and lactaldehyde.[9] Acetylformoin is a critical intermediate formed from these fragments, which is subsequently reduced to form this compound.[9] D-fructose-1,6-diphosphate has also been identified as a particularly efficient natural precursor for this compound, undergoing conversion to key α-dicarbonyl intermediates.[2][6][10]

Caption: Pathway of this compound formation from hexose sugars via key intermediates.

Pathway from Pentose Sugars

Interestingly, this compound, a C6 compound, can also be generated from C5 pentose sugars like xylose in the presence of specific amino acids.[1][7] This pathway involves a chain elongation step where the pentose-derived intermediate (1-deoxypentosone) reacts with a C1 fragment (formaldehyde) derived from the Strecker degradation of an amino acid like glycine.[1][2] This "C5 + C1" reaction is a key mechanism for forming the six-carbon backbone of this compound from a five-carbon sugar.[1]

Caption: this compound formation from pentose sugars via Strecker-assisted chain elongation.

In addition to chain elongation, sugar fragmentation has been identified as an alternative, parallel pathway for this compound formation from pentoses, though the chain elongation involving Strecker aldehydes is a significant contributor.[1]

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on reaction conditions and precursors. The following tables summarize quantitative data from model system studies.

Table 1: Formation of Furanones from D-Xylose (5 mmol) with Amino Acids (5 mmol) Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 7), 90°C, 1 hour.

| Maillard System | Northis compound (%) | This compound (%) | Homothis compound (%) |

| Xylose alone | 93 | 3 | 4 |

| Xylose/Glycine | 99.8 | 0.2 | < 0.1 |

| Xylose/Alanine | 99.3 | 0.2 | 0.5 |

Data sourced from Blank, I. (2001).[7]

Table 2: Effect of Amino Acid Concentration on Furanone Formation from D-Xylose Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 6), 90°C, 1 hour.

| Maillard System | Molar Ratio (Xylose:AA) | This compound (µ g/mmol Xyl) | Homothis compound (µ g/mmol Xyl) |

| Xylose/Glycine | 1:1 | 2.5 | 0.3 |

| 1:2 | 3.1 | 0.5 | |

| 1:4 | 4.0 | 0.7 | |

| Xylose/Alanine | 1:1 | 1.0 | 11.5 |

| 1:2 | 1.2 | 18.1 | |

| 1:4 | 1.5 | 28.7 |

Data sourced from Blank, I. (2001).[7]

Table 3: Effect of pH on Furanone Formation from D-Xylose Reaction Conditions: D-Xylose/amino acid (5 mmol), phosphate buffer (0.2 mol/L), 90°C, 1 hour.

| Maillard System | pH | This compound (µ g/mmol Xyl) | Homothis compound (µ g/mmol Xyl) |

| Xylose/Glycine | 5 | 2.5 | 0.6 |

| 6 | 2.5 | 0.3 | |

| 7 | 2.9 | 1.0 | |

| Xylose/Alanine | 5 | 0.3 | 3.0 |

| 6 | 1.0 | 11.5 | |

| 7 | 2.3 | 29.5 |

Data sourced from Blank, I. (2001).[7]

Experimental Protocols

The elucidation of this compound formation pathways relies on carefully designed model experiments and sophisticated analytical techniques.

Model Maillard Reaction Setup

A common approach involves reacting precursors in a controlled environment to simulate thermal processing.

-

Reactants : D-xylose, glycine, and L-alanine (>99% purity) are typically used.[1] For pathway elucidation, isotopically labeled precursors such as [1-¹³C]-D-Xylose and [2-¹³C]-glycine are employed.[1]

-

Reaction Medium : Reactants (e.g., 5 mmol of sugar and 5 mmol of amino acid) are dissolved in a phosphate buffer solution (e.g., 5 mL of 0.2 mol/L Na₂HPO₄, adjusted to a specific pH, typically between 5 and 7).[1][7]

-

Heating : The solution is heated in a sealed vessel at a controlled temperature (e.g., 90°C) for a defined period (e.g., 1 hour).[1][7]

-

Sample Preparation for Analysis :

-

The reaction mixture is diluted with water (e.g., 100 mL).

-

The solution is saturated with NaCl (e.g., 40 g) and the pH is adjusted to 4.0 using HCl.[1]

-

Neutral compounds, including this compound, are continuously extracted with diethyl ether overnight.[1]

-

The organic phase is dried over anhydrous Na₂SO₄ and concentrated for analysis.[1]

-

Analytical Methodology: GC-MS and Isotope Labeling

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying volatile compounds like this compound.

-

Instrumentation : A high-resolution GC-MS system is used for analysis.

-

Principle : The extracted sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Isotope Labeling Studies : By using ¹³C-labeled precursors, researchers can trace the carbon atoms from the initial reactants to the final this compound product.[1] Analyzing the mass shifts in the resulting fragments with GC-MS/MS confirms which parts of the precursor molecules are incorporated, thereby validating the proposed reaction mechanisms (e.g., the C5 + C1 pathway).[1]

Caption: General experimental workflow for the analysis of this compound from model reactions.

References

- 1. imreblank.ch [imreblank.ch]

- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. nuft.edu.ua [nuft.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. imreblank.ch [imreblank.ch]

- 8. imreblank.ch [imreblank.ch]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]

The Enantioselective World of Furaneol: A Technical Guide to its Sensory Properties and Odor Threshold

For Researchers, Scientists, and Drug Development Professionals

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in a wide variety of fruits, most notably strawberries, and is also formed during the Maillard reaction in cooked foods. This potent odorant possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol. These stereoisomers exhibit remarkably different sensory properties, highlighting the stereospecificity of the human olfactory system. This technical guide provides an in-depth exploration of the sensory characteristics, odor thresholds, and the underlying signaling pathway associated with this compound enantiomers.

Sensory Properties and Odor Thresholds

The sensory perception of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is predominantly responsible for the characteristic sweet, sugary, and jammy aroma associated with strawberries. In contrast, the (S)-enantiomer is described as having an extremely weak odor. This significant difference in perceived intensity underscores the importance of chiral separation in flavor and fragrance analysis.

| Compound | Medium | Odor Threshold | Sensory Description |

| (R)-(+)-Furaneol | - | Significantly lower than (S)-enantiomer | Strong, sweet, sugary, jammy, strawberry-like |

| (S)-(-)-Furaneol | - | Significantly higher than (R)-enantiomer | Extremely weak odor |

| Racemic this compound | Air | 1 - 4 ppb[1] | Sweet, fruity, caramel-like |

| Racemic this compound | Water | 0.03 - 1,700 µg/L[2] | Sweet, fruity, caramel-like |

Note: The wide range for the odor threshold in water is likely due to variations in experimental conditions such as pH and temperature.

Experimental Protocols for Sensory Analysis

The determination of sensory properties and odor thresholds of chiral compounds like this compound enantiomers relies on specialized analytical techniques that combine instrumental separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the primary technique for the sensory analysis of volatile compounds. It allows for the separation of individual enantiomers and their subsequent detection by a human assessor.

Objective: To separate the (R) and (S) enantiomers of this compound and determine their respective odor qualities and intensities.

Methodology:

-

Sample Preparation: A solution of racemic this compound or a sample extract containing this compound is prepared in an appropriate solvent (e.g., dichloromethane).

-

Chiral Gas Chromatography:

-

Column: A chiral capillary column is used for the separation of the enantiomers. Common stationary phases for chiral separations include derivatized cyclodextrins (e.g., Rt-βDEXse).

-

Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 230°C.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Olfactometry Detection:

-

The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.

-

A trained panelist sniffs the effluent at the sniffing port and records the retention time, odor description, and intensity of each detected odorant.

-

-

Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify which enantiomer is responsible for a particular odor.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of volatile compounds in a sample.[3][4][5][6]

Objective: To determine the Flavor Dilution (FD) factor of this compound enantiomers, which is a measure of their odor activity.

Methodology:

-

Sample Preparation: An extract containing the volatile compounds is prepared.

-

Serial Dilution: The extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, etc.).

-

GC-O Analysis: Each dilution is analyzed by GC-O.

-

FD Factor Determination: The FD factor is the highest dilution at which an odorant is still detectable by the panelist. A higher FD factor indicates a more potent odorant.

Signaling Pathway of this compound Perception

The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This compound has been shown to specifically activate the olfactory receptor OR5M3 , which is a G-protein coupled receptor (GPCR).[7]

Upon binding of this compound to OR5M3, a conformational change in the receptor is induced, initiating an intracellular signaling cascade.

Caption: Olfactory signaling pathway for this compound perception.

This cascade involves the activation of the G-protein Gαolf, which in turn stimulates adenylyl cyclase III to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Experimental Workflow for Sensory Analysis

The overall workflow for the sensory analysis of this compound enantiomers integrates sample preparation, instrumental analysis, and sensory evaluation.

Caption: Workflow for sensory analysis of this compound enantiomers.

This comprehensive approach allows researchers to not only identify and quantify the individual enantiomers but also to understand their specific contribution to the overall aroma profile of a sample. The stark contrast in the sensory properties of (R)- and (S)-Furaneol serves as a compelling example of the high degree of enantioselectivity in human olfaction, a critical consideration in the fields of flavor chemistry, perfumery, and the development of new sensory-active molecules.

References

- 1. The Furaneols® [leffingwell.com]

- 2. mdpi.com [mdpi.com]

- 3. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Furaneol in Fruit Matrices by GC-MS

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound that imparts a characteristic sweet, caramel-like, and fruity fragrance to a wide variety of fruits, including strawberries, raspberries, tomatoes, and grapes. The accurate quantification of this compound is crucial for quality control, flavor profile analysis, and the development of new fruit varieties and food products. However, its high polarity and instability present analytical challenges for direct gas chromatography (GC) analysis.

This document provides detailed application notes and protocols for the quantification of this compound in fruit matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein cover different sample preparation techniques, including Solid Phase Microextraction (SPME) with derivatization and Solid Phase Extraction (SPE), to overcome the analytical difficulties associated with this compound.

Experimental Protocols

Several methods have been successfully developed and validated for the quantification of this compound in fruit samples. Below are detailed protocols for two common and effective approaches.

Protocol 1: Quantification of this compound using Derivatization followed by Solid Phase Microextraction (SPME)-GC-MS

This method is particularly suitable for complex matrices and overcomes the challenges of this compound's high polarity by converting it into a more volatile and less polar derivative.[1][2][3]

1. Sample Preparation and Derivatization:

-

Homogenization: Homogenize a known weight of the fruit sample (e.g., 10 g) with a specific volume of distilled water or a suitable buffer.

-

Centrifugation: Centrifuge the homogenate to separate the solid and liquid phases.

-

Derivatization Reaction:

-

Take a specific volume of the supernatant (e.g., 5 mL) and place it in a headspace vial.

-

Add a suitable internal standard.

-

Adjust the pH of the solution to basic conditions.

-

Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to react with this compound.[1][2][3]

-

Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) for a specific duration to facilitate the derivatization reaction.[1][2][3]

-

2. SPME Procedure:

-

Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial containing the derivatized sample.

-

Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) at a controlled temperature to ensure equilibrium is reached.

3. GC-MS Analysis:

-

Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Parameters:

-

Column: Use a suitable capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

-

Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure efficient desorption.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4] Key ions for the this compound derivative and the internal standard should be monitored. For native this compound, characteristic ions are m/z 43, 57, and 128.[4]

-

Mass Range: A full scan can also be performed for initial identification.

-

Protocol 2: Quantification of this compound using Solid Phase Extraction (SPE)-GC-MS

This method is effective for cleaning up the sample and concentrating this compound prior to GC-MS analysis, particularly from fruit juices.[5][6][7]

1. Sample Preparation:

-

Juice Extraction: If starting with whole fruit, extract the juice and centrifuge to remove solids.

-

Dilution: Dilute the fruit juice with water to reduce matrix effects.

2. Solid Phase Extraction (SPE) Procedure:

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Lichrolut-EN) with methanol followed by water.[5][6][7]

-

Sample Loading: Load a specific volume of the diluted fruit juice onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water or a weak organic solvent to remove interfering compounds.

-

Elution: Elute this compound from the cartridge with a small volume of a suitable solvent, such as methanol (e.g., 1 mL).[5][6][7]

3. GC-MS Analysis:

-

Injection: Inject an aliquot of the eluate into the GC-MS system. Techniques like direct microvial insert thermal desorption can be employed for automated large volume injection.[5][6][7]

-

GC-MS Parameters: The GC-MS parameters would be similar to those described in Protocol 1 for the analysis of the underivatized this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound quantification in fruit matrices.

Table 1: Method Validation Parameters for this compound Quantification

| Method | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Recovery (%) | Reference |

| Derivatization-SPME-GC-MS | Aqueous Samples | 0.5 ng/mL | 2 ng/mL | >0.99 | - | [3] |

| SPE-GC-MS | Fruit Juice | - | - | - | 98% | [5][6][7] |

| Liquid-Liquid Extraction-GC-MS | Grape Juice & Wine | 23-94 µg/L | 96-277 µg/L | >0.9952 | 76.6-106.3% | [8] |

Table 2: Reported Concentrations of this compound in Various Fruit Matrices

| Fruit | Concentration Range | Method Used | Reference |

| Strawberry | 1663 - 4852 µg/kg | Derivatization-SPME-GC-MS | [2][3] |

| Strawberry ('Totem' and 'Pinnacle' cultivars) | >13 mg/kg | SPE-GC-MS | [5][6][7] |

| Tomato | 95 - 173 µg/kg | Derivatization-SPME-GC-MS | [1][2][3] |

| Raspberry | 0.8 - 1.1 mg/kg | SPE-GC-MS | [5][6][7] |

| Blackberry ('Marion') | Higher than other cultivars | SPE-GC-MS | [5][6][7] |

| Grape Juice & Wine | 150 - 7930 µg/L | Liquid-Liquid Extraction-GC-MS |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the GC-MS quantification of this compound and a conceptual representation of the analytical challenge and solution.

Caption: General workflow for this compound quantification by GC-MS.

Caption: Overcoming analytical challenges for this compound analysis.

References

- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and this compound by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Microextraction (SPME) for Furaneol Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical aroma compound found in a wide variety of fruits and processed foods, contributing a characteristic sweet, caramel-like, or fruity scent. Its analysis is crucial for quality control in the food and beverage industry and is of growing interest in pharmaceutical and sensory science. However, the high polarity and instability of this compound present significant challenges for its extraction and quantification using conventional gas chromatography (GC) methods.

Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive alternative for the analysis of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS), including a derivatization step to enhance analytical performance.

Challenges in this compound Analysis

Direct analysis of this compound by GC can be problematic due to its:

-

High Polarity: Leads to poor partitioning onto standard non-polar SPME fibers and potential peak tailing on GC columns.

-

Thermal Instability: Can degrade at high temperatures in the GC injector.

-

Volatility: While considered a volatile compound, its polarity can affect its efficient transfer from the sample matrix to the headspace.

To overcome these challenges, a derivatization step is often employed to convert the polar this compound into a more stable and less polar derivative, making it more amenable to SPME-GC-MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of an SPME-GC-MS method for this compound analysis following derivatization with pentafluorobenzyl bromide (PFBBr).

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | |

| Limit of Quantification (LOQ) | 2 ng/mL | |

| Linear Range | 2 - 500 ng/mL | |

| Repeatability (RSD) | 9.5% |

Concentrations of this compound found in fruit samples using this method are presented below:

| Fruit | Concentration Range (µg/kg) | Reference |

| Tomato | 95 - 173 | |

| Strawberry | 1663 - 4852 |

Experimental Protocols

I. Derivatization-SPME-GC-MS Method

This protocol is based on the derivatization of this compound with PFBBr, which converts the polar hydroxyl group into a less polar ether, enhancing its extraction efficiency by SPME and improving its chromatographic behavior.

Materials:

-

Sample containing this compound (e.g., fruit juice, aqueous standard)

-

Pentafluorobenzyl bromide (PFBBr)

-

Basic solution (e.g., Sodium Hydroxide)

-

SPME Fiber Assembly: A fiber with a mixed-phase coating such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended for the resulting less polar derivative.

-

20 mL headspace vials with magnetic screw caps

-

Heating stirrer or water bath

-

GC-MS system with a suitable capillary column (e.g., Rxi-624Sil MS)

Protocol:

-

Sample Preparation:

-

Place a defined volume of the aqueous sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Adjust the sample to a basic pH using a suitable base.

-

-

Derivatization:

-

Add a solution of PFBBr to the sample vial.

-

Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) with agitation for a specific duration to allow the derivatization reaction to complete. The exact temperature and time should be optimized for the specific sample matrix.

-

-

Headspace SPME Extraction:

-

After derivatization, place the vial in a heated agitator set to the optimized extraction temperature (e.g., 45°C).

-

Expose the PDMS/DVB SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with continuous agitation.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the derivatized analyte.

-

Program the GC oven temperature to achieve optimal separation of the derivatized this compound from other matrix components.

-

Utilize the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of the target derivative.

-

II. Direct SPME-GC-MS Method (for screening or semi-quantitative analysis)

While derivatization is recommended for accurate quantification, direct SPME can be used for screening purposes. For this approach, a more polar fiber coating is advisable.

SPME Fiber Selection:

For the direct analysis of the polar this compound molecule, a fiber with a polar coating, such as Polyacrylate or a mixed-phase coating with polar characteristics, is recommended.

Protocol:

-

Sample Preparation:

-

Place a defined volume of the sample into a 20 mL headspace vial.

-

Addition of salt (e.g., NaCl) to the sample can improve the extraction efficiency of polar analytes by increasing their vapor pressure.

-

-

Headspace SPME Extraction:

-

Place the vial in a heated agitator.

-

Expose the selected polar SPME fiber to the headspace of the vial for a defined period with agitation.

-

-

GC-MS Analysis:

-

Follow the same procedure as described in the derivatization method for desorption and analysis.

-

Visualized Workflows

Caption: Workflow for this compound analysis using SPME with derivatization.

Caption: Workflow for direct SPME analysis of this compound.

Conclusion

SPME, particularly when combined with a derivatization step, provides a robust and sensitive method for the quantitative analysis of this compound in various matrices. The protocols outlined in this application note offer a starting point for method development, which should be further optimized based on the specific sample matrix and analytical instrumentation. The use of automated SPME systems can further enhance throughput and reproducibility for routine analysis in research and industrial settings.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Furaneol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in various fruits and processed foods, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended for quantitative analysis in research and quality control settings.

Introduction

This compound, also known as strawberry furanone, is a naturally occurring organic compound that contributes a characteristic sweet, caramel-like, or fruity aroma to a wide range of products, most notably strawberries and pineapples.[1] Its quantification is crucial for quality assessment in the food and beverage industry, as well as for research into flavor chemistry and biosynthesis. Due to its polarity and potential thermal instability, HPLC with UV detection is a well-suited method for its analysis, offering advantages over gas chromatography.[2][3] This application note details a robust HPLC method for the determination of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.14 µg/mL | Strawberries | [2][4] |

| 0.03 µg/mL (for formoterol, as an example of method sensitivity) | Bulk Drug | [5] | |

| Limit of Quantitation (LOQ) | 0.08 µg/mL (for formoterol, as an example of method sensitivity) | Bulk Drug | [5] |

| Linearity Range | 0.5 - 60 µg/mL | Standard Solutions | [2] |

| 0.03 - 255 µg/mL (for formoterol, as an example of method sensitivity) | Standard Solutions | [5] | |

| Recovery | > 90% | Strawberries | [2][4] |

| Repeatability (RSD%) | 0.6 - 5.7% (for furanic compounds in transformer oil) | Transformer Oil | [6] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for clarifying and concentrating this compound from aqueous samples such as fruit juices.

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Deionized Water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Accurately weigh or measure the liquid sample (e.g., 5-10 mL of fruit juice) and pass it through the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 2-5 mL of methanol into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm particle size)[2]

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic mixture of 0.05 M Sodium Acetate (pH 4.0) and Methanol (70:30, v/v)[3] or a binary gradient of Acetate Buffer and Methanol[2] |

| Flow Rate | 1.0 mL/min[5][7] |

| Column Temperature | 25 °C[7] |

| Detection Wavelength | 280 nm or 290 nm[2][3] |

| Injection Volume | 20 µL |

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample or standard solutions into the HPLC system.

-

Monitor the chromatogram at the specified wavelength. This compound will elute as a distinct peak.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.

Method Validation

For rigorous scientific and quality control applications, the HPLC method should be validated according to ICH guidelines.[7] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.999.[2]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. scielo.br [scielo.br]

Application Notes & Protocols: Synthesis and Analysis of Furaneol and its Derivatives for Flavor Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a pivotal organic compound in the flavor and perfume industry.[1] It is a white, water-soluble solid recognized for its potent and versatile aroma.[1] While it imparts a caramel-like scent at high concentrations, it exhibits a characteristic sweet strawberry aroma when diluted.[1] This compound is naturally present in a variety of fruits, including strawberries, pineapples, and tomatoes, where it is a key contributor to their distinct scents.[1][2][3] Its methyl ether derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), is also a significant aroma chemical.[2][4] Due to their attractive sensory properties and low odor thresholds, these furanones are highly valued in the food industry for flavoring beverages, jams, ice creams, and sweets.[2][5]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for experimental design and application.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3-furanone | [1] |

| Synonyms | Strawberry Furanone, Pineapple Ketone, Alletone | [1][6][7] |

| CAS Number | 3658-77-3 | [6][8] |

| FEMA Number | 3174 | [6][8] |

| Molecular Formula | C₆H₈O₃ | [6][7] |

| Molecular Weight | 128.13 g/mol | [6][7] |

| Appearance | White solid | [1][6] |

| Melting Point | 73 to 79 °C (163 to 171 °F) | [1][6] |

| Boiling Point | 230 °C | [6] |

| Odor Threshold | 0.03 ppb to 60 ppb | [6] |

| Solubility in Water | 0.315 g/mL (at 25°C) | [9] |

| pKa | 8.56 (at 20°C) | [9] |

Synthesis Protocols for this compound

Several synthetic routes have been developed for this compound. While early methods utilized expensive starting materials like rhamnose, more economical industrial processes have since been established.[10]

Protocol 1: Synthesis from Hex-3-yne-2,5-diol

This industrial method involves a two-step process: ozonolysis followed by acid-catalyzed cyclization.[7]

Caption: Workflow for this compound synthesis via ozonolysis of an alkyne diol.

Methodology:

-

Ozonolysis: Hex-3-yne-2,5-diol is reacted with ozone.

-

Reductive Work-up: The resulting ozonide is subjected to a reductive work-up to yield the intermediate, hexane-2,5-diol-3,4-dione.[7]

-

Cyclization: The intermediate is then cyclized in an acidic medium to form the final product, this compound.[6][7]

Protocol 2: Synthesis from Methylglyoxal

This route involves a coupling reaction followed by cyclization and offers good yields.[11]

Caption: Workflow for this compound synthesis using methylglyoxal as a starting material.

Methodology: [11]

-

Coupling Reaction:

-

Prepare a 10.8% (g/g) aqueous solution of glacial acetic acid (from 50 mL).

-

In a reaction vessel, combine 50g of a 25% (g/g) aqueous solution of methylglyoxal with the acetic acid solution.

-

Add 36g of powdered zinc.

-

Maintain the reaction temperature at 36-38°C for 2 hours to form the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

-

-

Cyclization Reaction:

-

Prepare a reaction mixture containing the intermediate, disodium monohydrogen phosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.

-

Heat the mixture to 70°C and maintain for 24 hours to yield this compound.

-

-

Purification: The final product can be purified via distillation.

Key this compound Derivatives in Flavor Research

Several derivatives of this compound are also crucial in flavor creation, each offering a unique sensory profile.

| Derivative | Common Name(s) | Flavor Profile | Reference |

| This compound Acetate | Caramel Acetate, Strawberry Acetate | Possesses a fatty toffee taste and adds a sweet, gourmand note. | [1] |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone | DMMF, Mesifurane | An important aroma chemical, often associated with the flavor of fruits. | [2][4] |

| 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homothis compound | Delivers a caramel-like, sweet flavor. | [12] |

| 4-hydroxy-5-methyl-3(2H)-furanone | Northis compound | Formed from pentoses in Maillard reactions. | [12] |

Analytical Protocols for this compound

Accurate quantification of this compound in complex matrices like food and beverages is critical for quality control and flavor research. Due to its polarity and instability, specialized methods are often required.[9]

Caption: A generalized workflow for the analysis of this compound in various matrices.

Protocol 1: Rapid Determination by GC-MS in Grape Derivatives

This method is validated for the rapid analysis of this compound in grape juice and wine.[13][14]

Methodology:

-

Extraction: An extraction is performed using a suitable solvent like ethyl acetate.[15]

-

GC-MS Analysis: The extract is injected into a Gas Chromatography-Mass Spectrometry system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Derivatization/SPME-GC-MS for Aqueous Samples

This method is designed to overcome the challenges of extracting the highly polar this compound from aqueous food matrices.[9]

Methodology:

-

Derivatization:

-

React this compound in the sample with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This creates a more stable and less polar derivative.[9]

-

-

Solid Phase Microextraction (SPME):

-